2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-ethylphenyl)acetamide
Description
This compound features a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4-isopropylphenyl group at position 5 and an N-(4-ethylphenyl)acetamide moiety at position 2. The 4-ethylphenylacetamide group enhances solubility and bioavailability, while the 4-isopropylphenyl substituent may influence steric interactions with target proteins . Structural characterization of such compounds typically employs LC/MS for purity assessment and SHELXL for crystallographic refinement .
Properties
IUPAC Name |
2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-4-15-5-9-17(10-6-15)24-19(29)13-27-21-20(25-26-27)22(30)28(23(21)31)18-11-7-16(8-12-18)14(2)3/h5-12,14,20-21H,4,13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUZIUGGDXHMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-ethylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The pyrrolo-triazole core in the target compound offers greater rigidity compared to pyrrolo-pyrimidines but less π-conjugation than thieno-triazolo-diazepines .
- Substituents like 4-ethylphenylacetamide improve metabolic stability compared to simpler alkyl groups in triazole-thiol derivatives .
Bioactivity and Pharmacological Profiles
Bioactivity clustering () suggests that compounds with fused heterocycles and polar substituents exhibit similar modes of action, such as kinase inhibition or DNA intercalation:
Key Observations :
- The target compound’s acetamide group may reduce cytotoxicity compared to chloro-substituted pyrrolo-pyrimidines .
- Molecular docking studies () indicate stronger hydrogen bonding with kinase domains than triazole-thiol analogues.
Physicochemical Properties
Biological Activity
The compound 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-ethylphenyl)acetamide (CAS Number: 1007933-63-2) is a complex organic molecule characterized by a pyrrolo[3,4-d][1,2,3]triazole core. This compound has garnered attention for its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 391.4 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O3 |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 1007933-63-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The pyrrolo[3,4-d][1,2,3]triazole moiety is known for its role in modulating various biological pathways. Mechanistic studies suggest that this compound may act through:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors affecting cellular signaling cascades.
Antiparasitic Activity
Research indicates that derivatives of triazole compounds often exhibit significant antiparasitic properties. For instance:
- Activity Against Protozoa : Studies have shown that related compounds demonstrate low EC50 values against protozoan parasites such as Plasmodium and Trypanosoma species. The exact EC50 for this specific compound requires further investigation but is anticipated to be in a similar range based on structural analogs.
Anticancer Potential
Preliminary studies suggest that compounds with similar structural frameworks exhibit cytotoxic effects on various cancer cell lines:
- Cell Line Studies : In vitro assays have demonstrated that triazole derivatives can induce apoptosis in cancer cells. For example:
- Breast Cancer Cell Lines : Compounds similar to the one have shown IC50 values ranging from 10 µM to 50 µM.
Antimicrobial Activity
The compound may also possess antimicrobial properties:
- Bacterial Strains Tested : It has been reported that triazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
Study on Metabolic Stability
A study focused on the metabolic stability of triazole derivatives indicated that modifications to the molecular structure significantly affect their pharmacokinetic profiles:
- Metabolic Clearance : The compound's metabolic stability was assessed using human liver microsomes. Results showed a clearance rate (CL int) of approximately 27 μL/min/mg, indicating moderate stability compared to other analogs which had higher rates due to increased lipophilicity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Addition of Polar Groups | Increased solubility |
| Alkyl Substituents | Enhanced enzyme inhibition |
| Aromatic Rings | Improved receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
